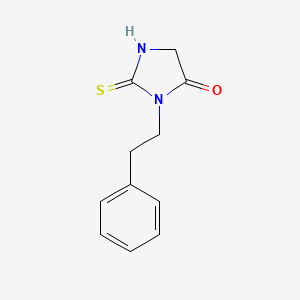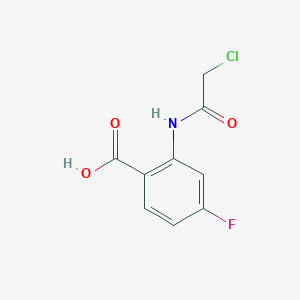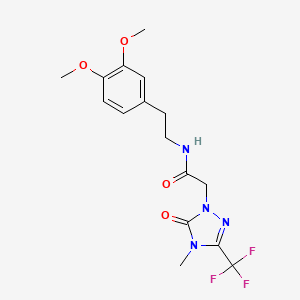
(5-Chlorothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a chlorothiophene, a cyclopropyl group, an oxadiazole ring, and a piperidine ring . These groups are common in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the oxadiazole ring could potentially lead to intramolecular hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The oxadiazole ring is known to be involved in various chemical reactions due to its low aromaticity and the presence of the weak O–N bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the oxadiazole and chlorothiophene rings could potentially affect its solubility and stability .Applications De Recherche Scientifique
Molecular Structure Analysis
One area of study involves the examination of the molecular and crystal structures of related heterocyclic compounds. For example, research on isomorphous structures related to thiophenyl methanone compounds has highlighted the importance of the chlorine-methyl (Cl-Me) exchange rule in understanding their molecular configurations, which could be crucial for the design of new materials and drugs (Rajni Swamy et al., 2013).
Antibacterial Activity
Compounds with structures similar to "(5-Chlorothiophen-2-yl)(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone" have been synthesized and tested for their antibacterial properties. For instance, a series of novel compounds synthesized from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole showed significant antibacterial activity, demonstrating the potential of such compounds in developing new antibacterial agents (Rai et al., 2010).
Anticancer Activity
Another significant area of application is in cancer research, where derivatives of thiophenyl methanone have been identified as potential anticancer agents. For example, the compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was discovered as a novel apoptosis inducer with activity against breast and colorectal cancer cell lines. This highlights the compound's role in the development of new anticancer therapies (Zhang et al., 2005).
Corrosion Inhibition
Research has also explored the use of related compounds in the field of materials science, particularly in corrosion inhibition. Pyrazole derivatives, for instance, have shown to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating the versatility of these compounds beyond biomedical applications (Yadav et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-13-6-5-12(23-13)16(21)20-7-1-2-10(9-20)8-14-18-15(19-22-14)11-3-4-11/h5-6,10-11H,1-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMNAQDKGBRMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid](/img/structure/B2613793.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2613800.png)
![methyl 4-(3-chlorophenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2613801.png)
![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)
![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2613803.png)

![Tert-butyl N-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)carbamate](/img/structure/B2613806.png)


![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2613813.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-ethoxybenzoate](/img/structure/B2613815.png)

